Home > Products > Screening Compounds P82444 > 6-bromo-N-butylquinazolin-4-amine
6-bromo-N-butylquinazolin-4-amine -

6-bromo-N-butylquinazolin-4-amine

Catalog Number: EVT-7876270
CAS Number:
Molecular Formula: C12H14BrN3
Molecular Weight: 280.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-bromo-N-butylquinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is notable for its diverse biological activities. Quinazolines are a class of heterocyclic compounds that have gained attention in medicinal chemistry due to their potential as therapeutic agents. The specific structure of 6-bromo-N-butylquinazolin-4-amine suggests that it may exhibit unique properties and applications, particularly in the fields of pharmacology and biochemistry.

Source

The synthesis of 6-bromo-N-butylquinazolin-4-amine has been explored in various studies, with significant contributions from researchers focusing on its antibacterial and cytotoxic properties. One study reported the synthesis of related compounds, including 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, which shares a similar structural framework and has been evaluated for its biological activity against different bacterial strains .

Classification

6-bromo-N-butylquinazolin-4-amine can be classified as:

  • Chemical Class: Heterocyclic compound
  • Sub-class: Quinazoline derivative
  • Functional Groups: Amine and bromo substituents
Synthesis Analysis

The synthesis of 6-bromo-N-butylquinazolin-4-amine involves several steps that utilize readily available starting materials. The process can be outlined as follows:

  1. Starting Materials: The synthesis begins with the reaction of urea and 5-bromoanthranilic acid, which are ground together and heated to facilitate the formation of an intermediate compound.
  2. Chlorination: The intermediate is then chlorinated using phosphoryl chloride in the presence of N,N-diisopropylethylamine, followed by refluxing the mixture for several hours.
  3. Alkylation: The resulting chlorinated compound is reacted with butylbromide in acetone, utilizing anhydrous potassium acetate as a base to promote the nucleophilic substitution reaction.
  4. Purification: The final product is purified through chromatography to yield 6-bromo-N-butylquinazolin-4-amine .

This multi-step synthesis highlights the complexity involved in producing quinazoline derivatives and emphasizes the importance of optimizing reaction conditions to achieve high yields.

Molecular Structure Analysis

Structure

The molecular structure of 6-bromo-N-butylquinazolin-4-amine consists of a quinazoline ring system substituted with a bromine atom at the sixth position and a butyl group attached to the nitrogen atom at the fourth position.

Data

Key structural data includes:

  • Molecular Formula: C12H14BrN3
  • Molecular Weight: Approximately 284.16 g/mol
  • Crystallization: The compound can crystallize in various forms, often characterized by techniques such as X-ray diffraction .
Chemical Reactions Analysis

6-bromo-N-butylquinazolin-4-amine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution: The bromine substituent enhances electrophilic reactivity, facilitating substitution reactions on the aromatic ring.
  3. Hydrogen Bonding Interactions: The amine group can engage in hydrogen bonding, influencing solubility and interaction with biological targets .
Mechanism of Action

The mechanism of action for compounds like 6-bromo-N-butylquinazolin-4-amine often involves interaction with specific biological targets:

  1. Antibacterial Activity: The compound has been shown to exhibit antibacterial properties against various gram-positive and gram-negative bacteria, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
  2. Cytotoxicity: In cancer research, similar quinazoline derivatives have demonstrated cytotoxic effects on cancer cell lines, likely through mechanisms involving apoptosis or cell cycle arrest .
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a yellow crystalline solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and acetone.

Chemical Properties

Notable chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo further reactions due to its amine and bromo groups.

Relevant data such as melting point and boiling point may vary based on purity and crystallization conditions.

Applications

The applications of 6-bromo-N-butylquinazolin-4-amine extend into several scientific fields:

  1. Medicinal Chemistry: Its potential as an antibacterial agent makes it valuable for developing new antibiotics, especially against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
  2. Cancer Research: Investigations into its cytotoxic effects could lead to new treatments for various cancers by targeting specific cellular pathways .
  3. Material Science: Due to its unique molecular structure, it may also find applications in organic electronics or as a precursor for other functional materials.
Introduction to Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives represent a privileged scaffold in drug discovery, characterized by a bicyclic structure comprising fused benzene and pyrimidine rings. This heterocyclic system exhibits remarkable structural versatility, enabling interactions with diverse biological targets. The intrinsic electron-deficient nature of the pyrimidine ring facilitates binding to enzyme active sites, while the planar aromatic system permits intercalation into biological macromolecules. Over 200 naturally occurring quinazoline alkaloids have been identified, underscoring their biological relevance. Modern medicinal chemistry exploits this scaffold for developing targeted therapies, particularly in oncology, where quinazoline-based inhibitors modulate key signaling pathways in proliferative diseases [3] [6].

Historical Development of Quinazoline-Based Therapeutics

Quinazoline therapeutics have evolved from natural product inspirations to rationally designed targeted agents:

Table 1: Clinically Approved Quinazoline-Based Therapeutics

DrugTherapeutic IndicationKey Structural FeaturesYear Approved
IdelalisibChronic lymphocytic leukemia5-Fluoroquinazolin-4-one core2014
RaltitrexedColorectal cancer2,4-diaminoquinazoline derivative1996 (EU)
AfloqualoneMuscle relaxant3-Aminoquinazolin-4-one1980s (Japan)
HalofuginoneAnticoccidial/antineoplastic7-Bromo-6-chloro substitutionVeterinary use

The historical trajectory began with febrifugine (isolated from Dichroa febrifuga), which demonstrated antimalarial properties but exhibited hepatotoxicity. Synthetic optimization yielded halofuginone, featuring a 7-bromo-6-chloro substitution pattern that improved both efficacy and safety profiles [7]. The discovery of epidermal growth factor receptor (EGFR) inhibition by quinazolines revolutionized targeted cancer therapy, culminating in drugs like gefitinib and erlotinib. More recently, idelalisib's approval highlighted the scaffold's applicability in phosphoinositide 3-kinase (PI3K) inhibition, particularly through optimized halogenation and amine substitutions at strategic positions [3] [10]. This evolution demonstrates how rational structural modifications address pharmacological limitations while expanding therapeutic applications.

Structural Significance of Halogenation in Quinazoline Scaffolds

Halogen atoms—particularly bromine—introduce strategic advantages at specific quinazoline positions:

  • C-6 Electronic Effects: Bromine substitution at C-6 induces a strong electron-withdrawing effect, enhancing hydrogen-bond acceptance at N-1 and carbonyl oxygen while increasing electrophilicity at C-2 and C-4. This electronic perturbation facilitates nucleophilic displacement reactions essential for forming amine derivatives [7] [10].
  • Steric Complementarity: The van der Waals radius of bromine (1.85 Å) optimally fills hydrophobic pockets in kinase ATP-binding sites. In PI3Kδ, the bromine of 6-bromo analogues forms favorable interactions with the gatekeeper residue Met752 and the hydrophobic G-loop region, enhancing binding specificity [4].
  • Enhanced Pharmacokinetics: Bromination increases lipophilicity (cLogP +0.5–1.0), promoting membrane permeability. Comparative studies show 6-bromo derivatives exhibit 3–5-fold greater cellular uptake than non-halogenated counterparts in MCF-7 breast cancer models [5] [7].
  • Photochemical Activation: 6-Bromoquinazolin-4-ones demonstrate unique photodynamic properties under UV irradiation, generating DNA-damaging radicals via homolytic C-Br bond cleavage. This enables spatiotemporal control of therapeutic activity, particularly against metastatic melanoma models [7].

Table 2: Comparative Biological Activities of Halogenated Quinazolines

Substitution PatternAnticancer IC₅₀ (μM)LogPPlasma Protein Binding (%)
6-H25.7 ± 1.31.865
6-F18.2 ± 0.92.072
6-Br8.4 ± 0.62.788
6-I9.1 ± 0.73.192

Rationale for N-Butyl Substitution in Anticancer Agent Design

The N-butyl moiety at the 4-position confers distinct pharmacological advantages:

  • Lipophilicity-Permeability Balance: The butyl chain (n=4 carbons) optimally balances lipophilicity and molecular flexibility. Shorter chains (methyl, ethyl) reduce cellular uptake, while longer chains (hexyl, octyl) increase non-specific binding and plasma protein affinity, reducing free drug concentrations. Butyl-substituted derivatives achieve >90% cellular internalization within 15 minutes in leukemia cell lines [4] [10].
  • Hydrophobic Pocket Occupation: Molecular dynamics simulations confirm the N-butyl group occupies a 12ų hydrophobic subpocket in PI3Kδ, forming van der Waals contacts with Ile825, Ile910, and Leu828. These interactions contribute ~30% of total binding energy in 6-bromo-N-butylquinazolin-4-amine/PI3Kδ complexes [4].
  • Metabolic Stabilization: Butyl substitution mitigates oxidative metabolism at the 4-position. Microsomal studies show N-butyl derivatives exhibit 5-fold greater metabolic stability (t₁/₂ = 42 min) versus N-methyl analogues (t₁/₂ = 8 min) due to reduced susceptibility to cytochrome P450-mediated N-dealkylation [3].
  • Conformational Restriction: The linear butyl chain adopts an extended conformation that avoids steric clashes with the quinazoline C-5 proton, unlike bulky branched chains. This preserves planarity essential for π-stacking interactions with tyrosine residues in kinase domains [10].

Table 3: Influence of N-Alkyl Chain Length on Biological Activity

N-SubstituentLogD₇.₄Caco-2 Papp (×10⁻⁶ cm/s)IC₅₀ PI3Kδ (nM)Hepatocyte Clearance (mL/min/kg)
Methyl1.28.532028
Ethyl1.814.219019
Butyl2.935.74211
Hexyl4.129.3388

Properties

Product Name

6-bromo-N-butylquinazolin-4-amine

IUPAC Name

6-bromo-N-butylquinazolin-4-amine

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

InChI

InChI=1S/C12H14BrN3/c1-2-3-6-14-12-10-7-9(13)4-5-11(10)15-8-16-12/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)

InChI Key

ZLROIHKGNHTQOK-UHFFFAOYSA-N

SMILES

CCCCNC1=NC=NC2=C1C=C(C=C2)Br

Canonical SMILES

CCCCNC1=NC=NC2=C1C=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.